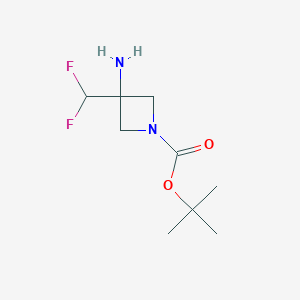![molecular formula C18H16Cl2N4O2 B15132177 4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzoic acid moiety, and a chlorophenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as 2-chlorobenzaldehyde and guanidine in the presence of a base.
Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrimidine intermediate with 2-chlorobenzylamine under controlled conditions.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the pyrimidine ring or chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
科学的研究の応用
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- **4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid
- **4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid; sodium salt
Uniqueness
4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for biological and medicinal applications compared to its non-hydrochloride counterparts. Additionally, its specific structural features confer distinct chemical reactivity and biological activity.
特性
分子式 |
C18H16Cl2N4O2 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC名 |
4-[[4-[(2-chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H15ClN4O2.ClH/c19-15-4-2-1-3-13(15)11-21-16-9-10-20-18(23-16)22-14-7-5-12(6-8-14)17(24)25;/h1-10H,11H2,(H,24,25)(H2,20,21,22,23);1H |
InChIキー |
NTXHQXYCVMISNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
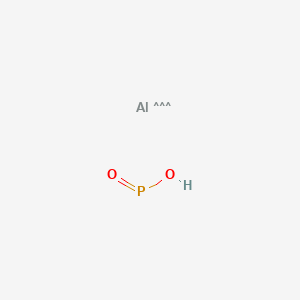
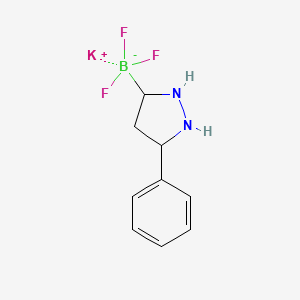

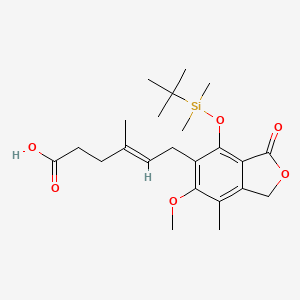
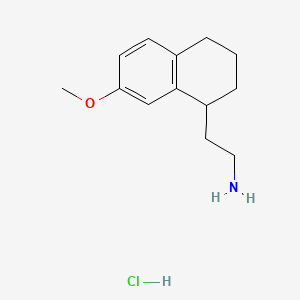
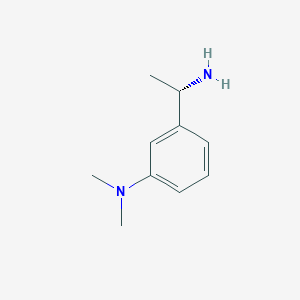

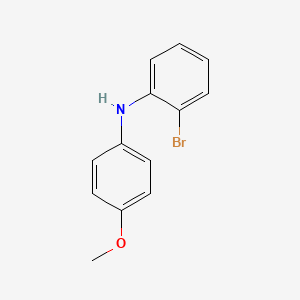
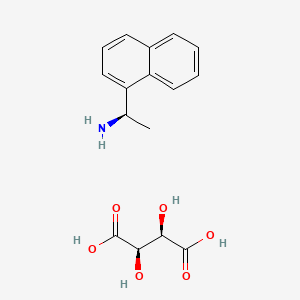
![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
